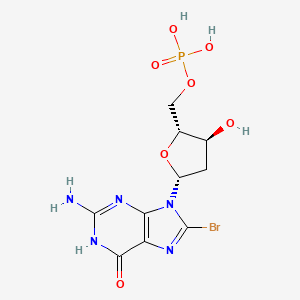
8-Bromo-2'-deoxyguanosine-5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2’-deoxyguanosine-5’-monophosphate is a modified nucleotide that features a bromine atom at the 8th position of the guanine base. This compound is a derivative of 2’-deoxyguanosine-5’-monophosphate and is often used in various biochemical and molecular biology applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2’-deoxyguanosine-5’-monophosphate typically involves the bromination of 2’-deoxyguanosine-5’-monophosphate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or water. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of 8-Bromo-2’-deoxyguanosine-5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the compound meets the required standards for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-2’-deoxyguanosine-5’-monophosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines. Conditions often involve mild temperatures and neutral to slightly basic pH.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
8-Bromo-2’-deoxyguanosine-5’-monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a probe in studying nucleotide interactions and conformations.
Biology: Employed in the study of DNA damage and repair mechanisms.
Medicine: Investigated for its potential in cancer research due to its ability to induce DNA damage and apoptosis in cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 8-Bromo-2’-deoxyguanosine-5’-monophosphate involves its incorporation into DNA, where it can induce structural changes and DNA damage. The bromine atom at the 8th position of the guanine base alters the base pairing properties, leading to mutations and apoptosis. This compound targets DNA polymerases and other enzymes involved in DNA synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
- 8-Oxo-2’-deoxyguanosine-5’-monophosphate
- 8-Amino-2’-deoxyguanosine-5’-monophosphate
- 8-Methyl-2’-deoxyguanosine-5’-monophosphate
Comparison: 8-Bromo-2’-deoxyguanosine-5’-monophosphate is unique due to the presence of the bromine atom, which significantly alters its chemical and biological properties compared to other similar compounds. This modification enhances its ability to induce DNA damage and makes it a valuable tool in studying DNA repair mechanisms and developing therapeutic agents .
Eigenschaften
CAS-Nummer |
61286-94-0 |
|---|---|
Molekularformel |
C10H13BrN5O7P |
Molekulargewicht |
426.12 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13BrN5O7P/c11-9-13-6-7(14-10(12)15-8(6)18)16(9)5-1-3(17)4(23-5)2-22-24(19,20)21/h3-5,17H,1-2H2,(H2,19,20,21)(H3,12,14,15,18)/t3-,4+,5+/m0/s1 |
InChI-Schlüssel |
KUFMHNJQBUZBPA-VPENINKCSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Br)COP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)COP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


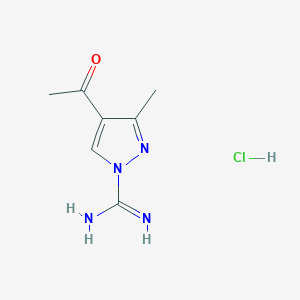
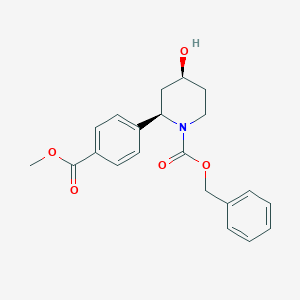
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine](/img/structure/B12933439.png)
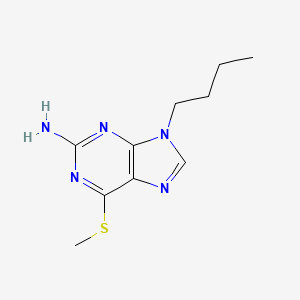
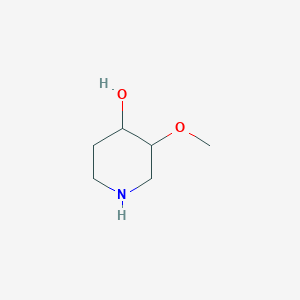

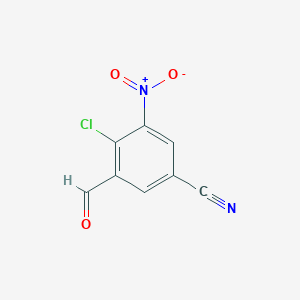
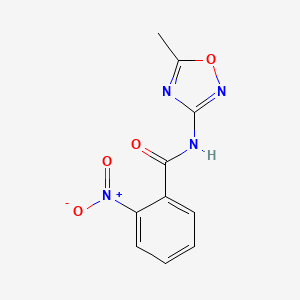
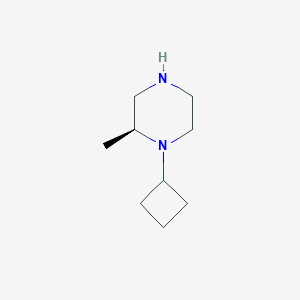
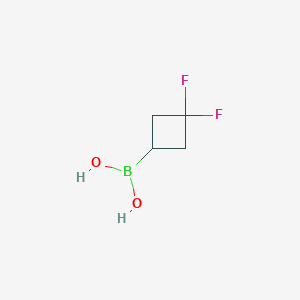
![5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12933476.png)
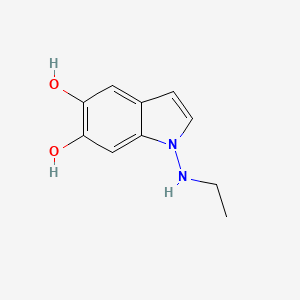
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)

